N6-Acetyl-L-lysine

Catalog No.
S1767685
CAS No.
692-04-6
M.F
C8H16N2O3
M. Wt
188.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N6-Acetyl-L-lysine

CAS Number

692-04-6

Product Name

N6-Acetyl-L-lysine

IUPAC Name

(2S)-6-acetamido-2-aminohexanoic acid

Molecular Formula

C8H16N2O3

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1

InChI Key

DTERQYGMUDWYAZ-ZETCQYMHSA-N

SMILES

CC(=O)NCCCCC(C(=O)O)N

Synonyms

N-epsilon-Acetyl-L-lysine;692-04-6;Nepsilon-Acetyl-L-lysine;N6-Acetyl-L-lysine;N-Epsilon-acetyllysine;(S)-6-Acetamido-2-aminohexanoicacid;Ne-Acetyllysine;N(6)-Acetyl-L-lysine;e-N-Acetyllysine;N(6)-ACETYLLYSINE;N-e-Acetyllysine;L-e-N-Acetyllysine;Ne-Acetyl-L-lysine;n6-acetyllysine;e-N-Acetyl-L-lysine;N-e-Acetyl-L-lysine;w-N-Acetyl-L-lysine;epsilon-N-Acetyllysine;epsilon-Acetyl-L-lysine;L-epsilon-N-Acetyllysine;omega-N-Acetyl-L-lysine;N(zeta)-acetyl-L-lysine;epsilon-N-acetyl-L-lysine;N(epsilon)-acetyl-L-lysine;UNII-470AD5VY1X

Canonical SMILES

CC(=O)NCCCCC(C(=O)[O-])[NH3+]

Isomeric SMILES

CC(=O)NCCCC[C@@H](C(=O)[O-])[NH3+]
  • Role in COVID-19 pathogenesis in obese patients

    Studies have found elevated levels of N6-Acetyl-L-Lys in obese patients with COVID-19 compared to lean patients with the same disease NCBI PMC: . Researchers believe this increase may play a role in the higher susceptibility to severe COVID-19 observed in obese individuals. The proposed mechanisms include:

    • Increased viral replication: N6-Acetyl-L-Lys may induce changes in the SARS-CoV-2 virus, enhancing its ability to replicate NCBI PMC: .
    • Epithelial cell invasion: SARS-CoV-2 infection can lead to the breakdown of proteins in epithelial cells, a byproduct of which may be N6-Acetyl-L-Lys NCBI PMC: .
  • Metabolite identification

    N6-Acetyl-L-Lys has also been identified as a metabolite produced by the bacteria Escherichia coli PubChem: . This research is focused on understanding the metabolic pathways of E. coli.

Physical Description

Solid

XLogP3

-2.8

Melting Point

250°C

Other CAS

692-04-6

Wikipedia

Acetyllysine

Dates

Modify: 2023-08-15
Lammers et al. Acetylation regulates Cyclophilin A catalysis, immunosuppression and HIV isomerisation. Nature Chemical Biology, doi: 10.1038/nchembio.342, published online 4 April 2010 http://www.nature.com/naturechemicalbiology
Bryson et al. Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, doi: 10.1038/nchembio.2474, published online 16 October 2017
Suzuki et al. Crystal structures reveal an elusive functional domain of pyrrolysyl-tRNA synthetase. Nature Chemical Biology, doi: 10.1038/nchembio.2497, published online 16 October 2017

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